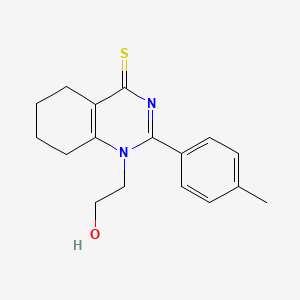
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methylphenyl group, and a tetrahydroquinazoline core with a thione moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with 4-methylbenzaldehyde, followed by cyclization and subsequent introduction of the thione group. Reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl or methylphenyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions, forming new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include oxidized or reduced derivatives, substituted products, and cyclized compounds.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyethyl and thione groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can be compared with other quinazoline derivatives, such as:
2-(4-Methylphenyl)-4(3H)-quinazolinone: Lacks the hydroxyethyl and thione groups, resulting in different chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione: Similar structure but without the methyl group on the phenyl ring, leading to variations in its properties and applications.
2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-8-13(9-7-12)16-18-17(21)14-4-2-3-5-15(14)19(16)10-11-20/h6-9,20H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTCFOMMBRLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCO)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
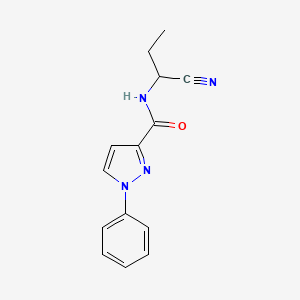
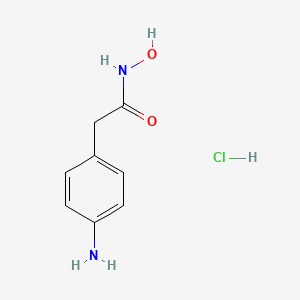
![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
![3-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2379870.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)
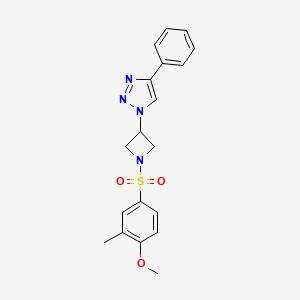
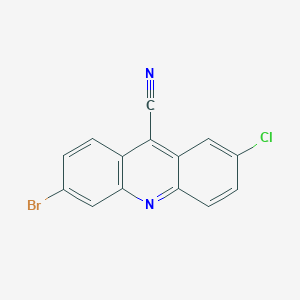
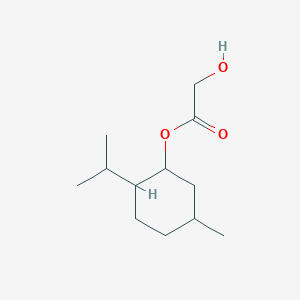
![6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2379878.png)
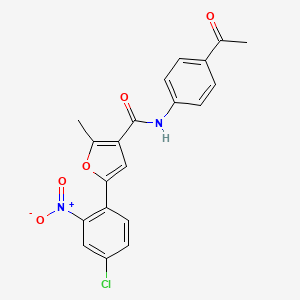
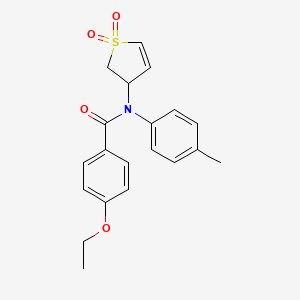
![1-[(4-CHLOROPHENYL)METHYL]-3-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]UREA](/img/structure/B2379883.png)
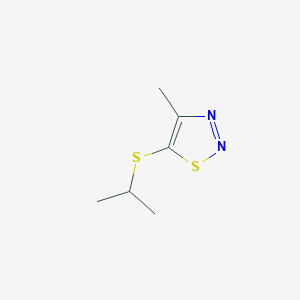
![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)
